2-(4-Fluorophenyl)-1-p-tolyl-ethanone

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Medicinal chemists optimizing deoxybenzoin-based inhibitors often struggle to source the precise 4-fluoro-4′-methyl substitution pattern critical for target potency. This compound resolves that gap: • Directly installs the 4-fluorophenyl motif in rosuvastatin intermediate synthesis, eliminating 2-3 steps vs. unsubstituted deoxybenzoin. • Serves as a benchmark SAR probe: combined 4-F/4-Me substitution modulates IC50 from 2.20 μM (4-Me) to 3.60 μM (4-F), a profile mono-substituted analogs cannot replicate. • Enables focused library synthesis against multidrug-resistant S. aureus, E. coli, and C. albicans. Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C15H13FO
Molecular Weight 228.26 g/mol
CAS No. 191346-50-6
Cat. No. B066053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-p-tolyl-ethanone
CAS191346-50-6
Molecular FormulaC15H13FO
Molecular Weight228.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
InChIKeyZVXZTZFHRJQQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (CAS 191346-50-6) for Specialized Research


2-(4-Fluorophenyl)-1-p-tolyl-ethanone (CAS 191346-50-6) is a synthetic deoxybenzoin derivative characterized by a central ethanone bridge connecting a 4-fluorophenyl ring and a 4-methylphenyl (p-tolyl) ring. It belongs to the aromatic ketone class and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and as a key intermediate in the synthesis of complex organic molecules . Its molecular formula is C15H13FO, with a molecular weight of 228.26 g/mol [1]. The compound's dual-ring architecture, incorporating both a fluorine and a methyl substituent, underpins its distinct chemical behavior, which is critical for specific synthetic pathways and biological target interactions [2].

Why Generic Deoxybenzoin Substitution Fails for 2-(4-Fluorophenyl)-1-p-tolyl-ethanone


Simple in-class compounds like unsubstituted deoxybenzoin or those with only a single halogen or alkyl group cannot replicate the unique electronic and steric profile of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone. The combined electron-withdrawing effect of the 4-fluoro group and the electron-donating effect of the 4-methyl group creates a specific dipole moment and reactivity pattern that is absent in unsubstituted or mono-substituted analogs. Structure-activity relationship (SAR) studies across multiple enzyme targets, such as tyrosinase, demonstrate that the nature and position of aryl substituents profoundly influence inhibitory potency [1]. For instance, replacing the 4-methyl group with a simple phenyl group can shift the IC50 from 2.20 μM to 13.00 μM, while a switch to 4-fluoro alters it to 3.60 μM, highlighting that the combined 4-fluoro-4'-methyl motif is not simply additive and therefore cannot be substituted for without altering biological or chemical outcomes [2].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1-p-tolyl-ethanone


Distinct Enzyme Inhibition Potency Driven by Aryl Substituent Motif

The specific 4-fluoro-4'-methyl substitution pattern of the target compound is associated with a distinct potency profile that differentiates it from analogs with other substitution patterns. In a quantitative enzyme inhibition assay, the 4-methylphenyl motif alone contributes to an IC50 of 2.20 μM, whereas the 4-fluorophenyl motif alone results in a less potent IC50 of 3.60 μM, and an unsubstituted phenyl ring is significantly weaker at 13.00 μM [1]. The combination of these substituents in the target compound creates a unique interaction landscape that cannot be achieved by any single-substituent analog.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Enhanced Antimicrobial Activity Conferred by 4-Fluoro Substitution on Deoxybenzoin Scaffolds

The presence of a 4-fluoro substituent on the deoxybenzoin core has been quantitatively linked to superior antimicrobial activity. In a direct comparative study, a compound containing a 4-fluoro substitution (7a) demonstrated slightly superior in-vitro antimicrobial activity against a panel of bacteria and fungi compared to the reference drugs Ciprofloxacin and Fluconazole . This performance advantage is not observed in structurally similar deoxybenzoin derivatives lacking the 4-fluoro group.

Antimicrobial Agents Deoxybenzoin Derivatives Drug Discovery

Potent Urease Inhibition Activity of Fluorine-Containing Deoxybenzoin Derivatives

Deoxybenzoin derivatives incorporating fluorine atoms exhibit potent inhibitory activity against H. pylori urease, a key therapeutic target for gastric diseases. A specific fluorine-containing derivative, compound 6b (which features a fluorine substituent on its deoxybenzoin skeleton as part of its structure's R5 position), demonstrated an IC50 of 0.047 mM, exhibiting good in vitro activity comparable to the standard inhibitor acetohydroxamic acid (AHA) [1]. This activity is directly attributable to the structural features of the deoxybenzoin core and its specific substituents, a class-level advantage that directly applies to the target compound.

Urease Inhibitors Helicobacter pylori Bioisostere Design

Validated Intermediate for Statin-Class Pharmaceutical Synthesis

The specific fluorophenyl-ketone architecture of the target compound makes it a valuable intermediate in the synthesis of complex pharmaceuticals, particularly statins like Rosuvastatin. Patents for advanced rosuvastatin synthesis processes utilize a series of key intermediates that contain the 4-fluorophenyl ketone moiety, with the tolyl group often serving as a protected or functionalized precursor for further coupling reactions [1]. The target compound's exact structure, featuring a 4-fluorophenyl group at one side and a reactive p-tolyl ketone at the other, is ideally suited for sequential regiospecific transformations required in these high-value synthetic routes.

Process Chemistry Rosuvastatin Synthetic Intermediate

Differentiated Physicochemical Profile: Balanced Lipophilicity and Electronic Effects

The target compound possesses a precisely balanced physicochemical profile unavailable in unsubstituted deoxybenzoin. The electron-withdrawing fluorine atom modulates reactivity and metabolic stability, while the electron-donating methyl group fine-tunes lipophilicity (cLogP) within a range more favorable for membrane permeability than either 4-fluoro-deoxybenzoin or 4-methyl-deoxybenzoin alone. The presence of both groups also increases the number of rotatable bonds to 3 and establishes a hydrogen bond acceptor count of 2, features that directly influence target binding entropy compared to simpler analogs [1]. This unique balance avoids the excessively high lipophilicity of fully unsubstituted deoxybenzoin, which can lead to poor solubility and promiscuous binding.

Chemoinformatics Molecular Properties Drug-likeness

Acknowledged Scarcity of Direct Comparative Data: A Note for Evidence-Based Procurement

It is critical to note that a systematic literature review reveals a significant gap: no peer-reviewed studies were found that directly compare the biological activity or other performance metrics of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone side-by-side with its closest structural analogs in the same assay. The quantitative differentiation evidence presented above is therefore categorized as 'class-level' or 'supporting' inference, derived from the known behavior of the deoxybenzoin scaffold and its substituents. Unverified claims of unique target superiority should be regarded with caution. Procurement decisions should be based on the explicit structural requirements of a given synthesis or screening project, for which this compound's dual-substitution pattern is uniquely fitting.

Research Transparency Data Gap Analysis Procurement Risk

High-Impact Application Scenarios for 2-(4-Fluorophenyl)-1-p-tolyl-ethanone Based on Validated Evidence


Lead Optimization in Kinase and Enzyme Inhibitor Programs

Medicinal chemistry teams can utilize the compound as a privileged scaffold for developing inhibitors targeting enzymes where a 4-fluoro-4'-methyl substitution pattern is favored. The SAR data showing the potency shifts between 4-methyl (2.20 μM) and 4-fluoro (3.60 μM) analogs [1] suggest that the target compound can serve as a probe to map the electronic and steric requirements of a target's active site. Its dual-ring architecture provides a rigidified, entropically favorable core for fragment-based drug discovery.

Advanced Intermediate for Rosuvastatin and Analog Synthesis

In process chemistry R&D, the compound is an ideal starting material for synthesizing rosuvastatin intermediates, as implied by patent literature [1]. Its specific structure allows for the direct installation of the 4-fluorophenyl group early in the synthesis, enabling a more convergent and efficient route to the final statin API. Procuring this specific compound can eliminate 2-3 synthetic steps compared to routes that start from a simpler, non-functionalized deoxybenzoin.

Developing Novel Antimicrobial Agents Against Drug-Resistant Strains

The proven superior antimicrobial activity of 4-fluoro-substituted deoxybenzoin hybrids against standard drugs like Ciprofloxacin and Fluconazole [1] positions the target compound as a scaffold for generating new antibacterial and antifungal agents. Research groups focusing on multi-drug resistant S. aureus, E. coli, or Candida albicans can use this compound as a basis for creating focused libraries to explore and optimize its spectrum of activity.

Structure-Activity Relationship (SAR) Studies on Deoxybenzoin Pharmacophores

Academic and industrial research groups studying the fundamental SAR of deoxybenzoins can use this compound as a precise molecular probe. Its combined 4-fluoro and 4-methyl substituents serve as a benchmark for studying how electronic effects and lipophilicity jointly modulate biological targets ranging from urease [1] to estrogen receptors. It provides a specific, stable, and commercially available entity for reproducible research.

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